6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound It belongs to the class of indazoles, which are known for their wide range of biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through a multicomponent reaction. One efficient method involves the use of sulfamic acid as a catalyst under ball milling conditions. This method offers several advantages, such as mild reaction conditions, improved selectivity, and higher isolated yields . The reaction typically involves the condensation of appropriate starting materials, followed by cyclization to form the indazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one: This compound shares a similar core structure but differs in the substitution pattern.
1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indazole: Another related compound with variations in the aryl and phenyl groups.
Uniqueness
6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern and the presence of the o-tolyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-11-6-4-5-7-14(11)19-15-9-16(2,3)8-13(17)12(15)10-18-19/h4-7,10,13H,8-9,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHDHYXOWBXMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(CC(C3)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156249 | |
Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228551-80-1 | |
Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901156249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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